molecular formula C10H15NO B14137385 (R)-1-Phenoxybutan-2-amine CAS No. 223606-08-4

(R)-1-Phenoxybutan-2-amine

Cat. No.: B14137385
CAS No.: 223606-08-4
M. Wt: 165.23 g/mol
InChI Key: VKNIDSRZBZQPAH-SECBINFHSA-N
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Description

®-1-Phenoxybutan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenoxy group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenoxybutan-2-amine typically involves the reaction of phenol with ®-2-aminobutan-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the phenoxy group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of ®-1-Phenoxybutan-2-amine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity ®-1-Phenoxybutan-2-amine.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenoxybutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-Phenoxybutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Phenoxybutan-2-amine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Phenoxybutan-2-amine: The enantiomer of ®-1-Phenoxybutan-2-amine, which may have different biological activities.

    1-Phenoxypropan-2-amine: A structurally similar compound with a shorter carbon chain.

    1-Phenoxybutan-1-amine: A positional isomer with the amine group at a different position.

Uniqueness

®-1-Phenoxybutan-2-amine is unique due to its specific stereochemistry and the presence of both phenoxy and amine functional groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

223606-08-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-1-phenoxybutan-2-amine

InChI

InChI=1S/C10H15NO/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3/t9-/m1/s1

InChI Key

VKNIDSRZBZQPAH-SECBINFHSA-N

Isomeric SMILES

CC[C@H](COC1=CC=CC=C1)N

Canonical SMILES

CCC(COC1=CC=CC=C1)N

Origin of Product

United States

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